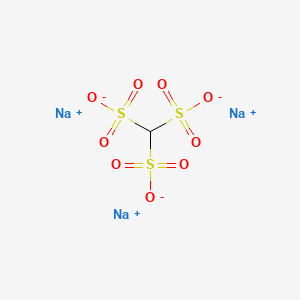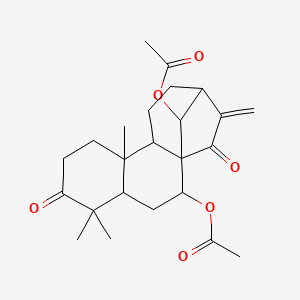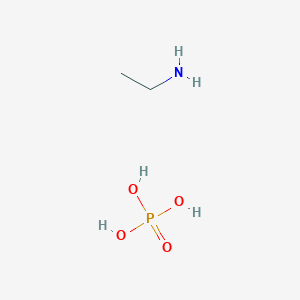
Sodium methanetrisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methanetrisulfonate is a chemical compound with the formula CH5NaO9S3. It is a white crystalline powder known for its applications in various industries.
Preparation Methods
The preparation of sodium methanetrisulfonate typically involves the reaction of methanetrisulfonic acid with a stoichiometric amount of sodium hydroxide. This reaction is carried out under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of this compound. Industrial production methods may involve the use of large-scale reactors and continuous processing techniques to achieve high yields and purity .
Chemical Reactions Analysis
Sodium methanetrisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Sodium methanetrisulfonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including esterification and transesterification processes. In biology, it is employed in the synthesis of biologically active compounds and as a stabilizer in the production of polymers. In medicine, it is used in the formulation of pharmaceuticals and as a reagent in diagnostic assays. In industry, it finds applications in electroplating, as a stabilizer in polymer production, and in the synthesis of fine chemicals .
Mechanism of Action
The mechanism of action of sodium methanetrisulfonate involves its ability to act as a strong acid catalyst. It facilitates various chemical transformations by providing a highly acidic environment that promotes the formation of reactive intermediates. The molecular targets and pathways involved in its action depend on the specific reaction being catalyzed. For example, in esterification reactions, it protonates the carbonyl group of the ester, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Sodium methanetrisulfonate can be compared with other similar compounds, such as sodium methanesulfonate and sodium sulfonate. While all these compounds contain sulfonate groups, this compound is unique due to its trisulfonate structure, which provides enhanced reactivity and stability in various chemical reactions. Other similar compounds include sodium sulfinates, which are used as sulfonylating agents in organic synthesis .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique trisulfonate structure and strong acidic properties make it an effective catalyst and reagent in various chemical reactions. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively in their work.
Properties
Molecular Formula |
CHNa3O9S3 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
trisodium;methanetrisulfonate |
InChI |
InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3 |
InChI Key |
JWLDKEPWWPTYLJ-UHFFFAOYSA-K |
Canonical SMILES |
C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)

![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)


![2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)


![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)
